[(3-Fluoropyridin-2-yl)methyl](methyl)amine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Fluoropyridin-2-yl)methylamine dihydrochloride is a chemical compound with the molecular formula C7H9FN2·2HCl. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of a fluorine atom at the 3-position of the pyridine ring and a methylamine group makes this compound unique and valuable in various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Fluoropyridin-2-yl)methylamine dihydrochloride typically involves the following steps:
Fluorination: Introduction of a fluorine atom at the 3-position of the pyridine ring.
Formation of Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid (HCl) in an appropriate solvent.
Industrial Production Methods
Industrial production of (3-Fluoropyridin-2-yl)methylamine dihydrochloride follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
(3-Fluoropyridin-2-yl)methylamine dihydrochloride undergoes various chemical reactions, including:
Substitution: The fluorine atom in the pyridine ring can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols
Major Products Formed
Oxidation: Oxidized derivatives of the original compound
Reduction: Reduced derivatives with altered functional groups
Substitution: Substituted pyridine derivatives with different nucleophiles
Scientific Research Applications
(3-Fluoropyridin-2-yl)methylamine dihydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (3-Fluoropyridin-2-yl)methylamine dihydrochloride involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to interact with biological molecules, potentially affecting enzyme activity and receptor binding . The methylamine group can participate in hydrogen bonding and electrostatic interactions, further influencing its biological activity .
Comparison with Similar Compounds
Similar Compounds
2-Fluoropyridin-3-amine: Another fluorinated pyridine derivative with similar applications.
(1-Methyl-2-pyridin-3-ylethyl)amine: A related compound with a different substitution pattern on the pyridine ring.
Uniqueness
(3-Fluoropyridin-2-yl)methylamine dihydrochloride is unique due to the specific positioning of the fluorine atom and the methylamine group, which confer distinct chemical and biological properties. This makes it particularly valuable in research and industrial applications .
Properties
IUPAC Name |
1-(3-fluoropyridin-2-yl)-N-methylmethanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9FN2.2ClH/c1-9-5-7-6(8)3-2-4-10-7;;/h2-4,9H,5H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEQFXGXEABCMQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=C(C=CC=N1)F.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11Cl2FN2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.08 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.